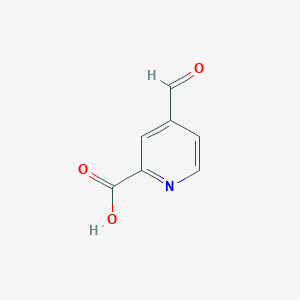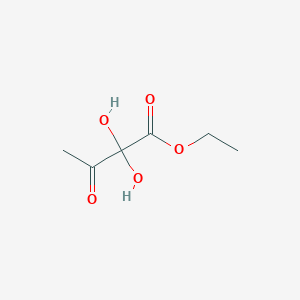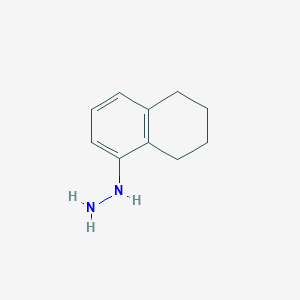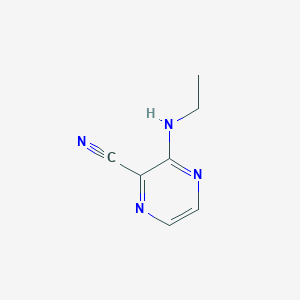
3-(Ethylamino)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Ethylamino)pyrazine-2-carbonitrile: is a heterocyclic organic compound that features a pyrazine ring substituted with an ethylamino group at the third position and a cyano group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylamino)pyrazine-2-carbonitrile typically involves the reaction of pyrazine-2-carbonitrile with ethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. A common method involves the use of a solvent such as methanol or ethanol, with the reaction mixture being heated to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(Ethylamino)pyrazine-2-carbonitrile can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, where the cyano group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of pyrazine-2-carboxylic acid derivatives.
Reduction: Formation of ethylaminopyrazine derivatives.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 3-(Ethylamino)pyrazine-2-carbonitrile is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials and catalysts.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new drugs targeting bacterial and fungal infections .
Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in the design of new therapeutic agents. Its derivatives have shown promise in the treatment of various diseases, including tuberculosis and cancer .
Industry: The compound is used in the production of agrochemicals and pharmaceuticals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients makes it valuable in the pharmaceutical industry .
Mechanism of Action
The mechanism of action of 3-(Ethylamino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets within biological systems. The compound can inhibit the activity of certain enzymes, such as nicotinamidase/pyrazinamidase, which are involved in the NAD+ salvage pathway in bacteria. This inhibition disrupts essential metabolic processes, leading to the antimicrobial effects observed .
Comparison with Similar Compounds
- 3-(Methylamino)pyrazine-2-carbonitrile
- 3-(Propylamino)pyrazine-2-carbonitrile
- 3-(Butylamino)pyrazine-2-carbonitrile
Comparison: 3-(Ethylamino)pyrazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its methyl, propyl, and butyl analogs, the ethylamino derivative exhibits different lipophilicity and steric effects, influencing its reactivity and biological activity. The ethyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile intermediate in various synthetic applications .
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
3-(ethylamino)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C7H8N4/c1-2-9-7-6(5-8)10-3-4-11-7/h3-4H,2H2,1H3,(H,9,11) |
InChI Key |
GCRMRCVJEKAXQN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=CN=C1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





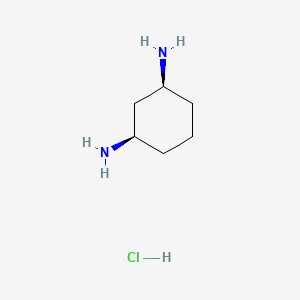
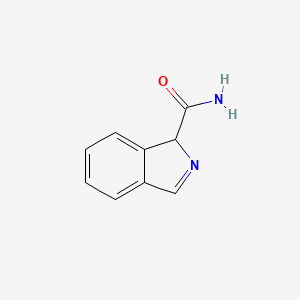
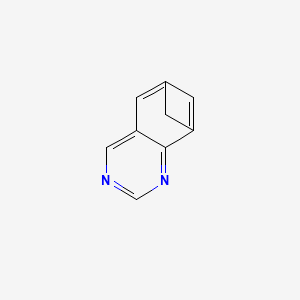
![Furo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11921488.png)

